The compound N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that may exhibit antiandrogenic properties and is being researched for its potential use in treating conditions such as prostate cancer. The compound's unique structure incorporates a boron-containing moiety, which is significant for its reactivity and biological activity.
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-), and it also contains a boronate unit, which is notable for its role in organic synthesis and medicinal chemistry. The presence of a fluorine atom suggests potential bioactivity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.
The synthesis of N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves several key steps:
The synthetic pathway may involve using solvents like dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility and reaction efficiency. Reaction monitoring can be conducted using thin-layer chromatography (TLC) to assess the progress of the synthesis.
The molecular formula for N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is C17H23BFNO3, indicating a complex structure that includes carbon, hydrogen, boron, nitrogen, and oxygen atoms.
Key structural features include:
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can participate in various chemical reactions due to its functional groups:
The stability of the dioxaborolane moiety under different conditions can affect the outcome of these reactions. Conditions such as temperature and solvent choice are critical for optimizing yields.
While specific mechanisms for this compound's action are not fully elucidated yet, compounds with similar structures often interact with androgen receptors or other targets involved in hormone signaling pathways.
Studies on related compounds suggest that modifications to the boronate structure can significantly influence biological activity and selectivity.
While specific physical properties such as melting point and boiling point are not available for this compound , general characteristics can be inferred:
Chemical stability is expected under neutral conditions but may be sensitive to strong acids or bases due to the presence of the boronate group.
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has potential applications in:
The pinacol boronate ester moiety in this compound serves as a critical handle for Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl halides and boronic acids. The tetramethyl-1,3,2-dioxaborolane group (pinacol boronate) enhances stability against protodeboronation and oxidation compared to boronic acids, facilitating storage and handling [1]. Commercial suppliers offer this compound at 95–98% purity, underscoring its reliability as a synthetic building block [1] [2].
In coupling reactions, the compound’s boron group reacts regioselectively with aryl/heteroaryl halides (e.g., bromoimidazoles or chloropyridines). The ortho-amide group influences transmetalation efficiency due to potential coordination with palladium catalysts. Studies show that electron-deficient catalysts (e.g., Pd(PPh₃)₂Cl₂) mitigate steric interference from the cyclobutane ring, achieving >80% yield in biaryl formation [1] [2].
Table 1: Suzuki-Miyaura Coupling Partners for the Compound
Aryl Halide | Catalyst System | Yield (%) | Application Target |
---|---|---|---|
5-Bromo-2-methylpyridine | Pd(dppf)Cl₂, K₂CO₃ | 85 | Kinase inhibitor intermediate |
2-Iodo-1H-imidazole | Pd(PPh₃)₄, Na₂CO₃ | 78 | Anticancer scaffold |
3-Bromoquinoline | Pd(OAc)₂, SPhos, CsF | 82 | Antimicrobial agent |
The cyclobutanecarboxamide group offers strategic avenues for diversification. The ring strain (∼26 kcal/mol) imparts unique reactivity: nucleophiles attack the amide carbonyl under mild conditions, enabling ring-opening or functional group interconversion. For example, lithium aluminum hydride reduces the amide to a tertiary amine, while organolithium reagents generate ketones after hydrolysis [4].
Modifications at the cyclobutane ring include:
The fluorine atom para to the boron group further directs these reactions by modulating the aromatic ring’s electron density. This enhances electrophilic substitution at the meta position relative to fluorine, enabling sequential functionalization [4] .
Table 2: Derivatization Reactions of the Cyclobutanecarboxamide Group
Reaction Type | Reagents/Conditions | Product | Utility |
---|---|---|---|
Amide reduction | LiAlH₄, THF, 0°C to reflux | N-[4-fluoro-2-boronated phenyl]cyclobutylmethylamine | Bioactive amine synthesis |
C-H arylation | Pd(OAc)₂, Ag₂CO₃, PhI, 100°C | 3-Phenylcyclobutanecarboxamide derivative | Steric tuning of pharmacophores |
Photocatalyzed alkylation | Ir(ppy)₃, bromomalonate, blue LED | Diethyl cyclobutane-1,1-dicarboxylate | Conformational constraint |
The fluorine atom in this compound plays a pivotal role in its synthesis. Fluorine’s strong ortho-directing effect facilitates iridium-catalyzed C-H borylation at the 2-position of 4-fluoroaniline derivatives. This strategy bypasses conventional halogen-metal exchange routes, which require cryogenic conditions [2] [1].
Key synthetic steps include:
The fluorine atom’s electronegativity accelerates oxidative addition of iridium to the proximal C-H bond, while the amide carbonyl minimizes competing meta-borylation. Solvent optimization is critical: tetrahydrofuran outperforms dimethylformamide by reducing protodeboronation side products [1] [2].
Table 3: Optimization of Fluorine-Directed Borylation
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Catalyst | [Ir(OMe)cod]₂/dtbbpy | Same | Baseline |
Temperature | 60°C | 80°C | +15% |
Solvent | Dimethylformamide | Tetrahydrofuran | +22% |
Equiv. pinacolborane | 1.5 | 3.0 | +10% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: